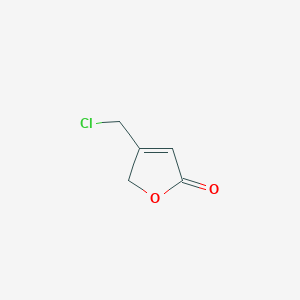
9(S)-Hete
Overview
Description
9(S)-Hete is an endogenous lipid mediator derived from the oxidation of arachidonic acid (AA). It is a member of the hydroxyeicosatetraenoic acid (HETE) family of lipid mediators and is involved in a variety of physiological processes. 9(S)-Hete is known to be involved in inflammation, immunomodulation, and cell proliferation. It also plays an important role in the regulation of many cellular processes and is involved in the regulation of cell growth, differentiation, and apoptosis.
Scientific Research Applications
Chemical Synthesis and Biological Activity
- Chemical Synthesis: 9(S)-HETE is produced from arachidonic acid using H2O2 in the presence of Cu2+ ions, as demonstrated in a method that generated multi-milligram quantities for biological activity studies (Boeynaems et al., 1980).
Cancer Research
- Antiproliferative Effects: A study focusing on gliosarcoma cells found that HET0016, an inhibitor of 20-HETE formation, significantly reduced cell proliferation and tumor growth, suggesting potential applications in cancer treatment (Guo et al., 2006).
Spectroscopy and Molecular Characterization
- UV Spectroscopy for Molecular Characterization: Different HETEs, including 9-HETE, can be distinguished based on their UV spectra, providing a method for analyzing these compounds (Ingram & Brash, 1988).
Inflammatory and Metabolic Studies
- Role in Metabolic Syndrome and Inflammation: A study on benign prostatic hyperplasia patients showed that 9(S)-HETE correlates with metabolic and hormonal parameters, indicating its involvement in metabolic and inflammatory processes (Grzesiak et al., 2019).
Immunology and Cell Mobility
- Influence on Neutrophil Mobility: Research indicates that 9-HETE may influence the mobility of human neutrophils, highlighting its role in immune response and inflammation (Goetzl & Sun, 1979).
Protein Interactions and Hormonal Regulation
- Steroid Receptor and Protein Interactions: The study of untransformed 9S receptors, including their interaction with proteins like hsp90, provides insights into steroid hormone action and receptor regulation (Pratt & Toft, 1997).
Mechanism of Action
Target of Action
9(S)-Hete, a monohydroxy polyunsaturated fatty acid, is produced by the action of 5-lipoxygenase on α-linolenic acid . It is predominantly localized in cellular ester lipids of Glechoma hederacea leaves and is partially released during artificial dehydration .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific substance after administration. It includes Absorption, Distribution, Metabolism, and Excretion (ADME) properties . The ADME properties of 9(S)-Hete are not well-studied, but given its lipid nature, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys or liver. These properties can impact the bioavailability of 9(S)-Hete, determining how much of the compound reaches its target sites in the body.
properties
IUPAC Name |
(5Z,7E,9S,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-VBLHFSPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@@H](/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185384 | |
| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(S)-Hete | |
CAS RN |
107656-13-3 | |
| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,7E,9S,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



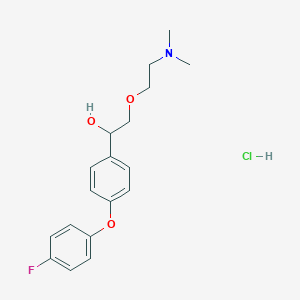
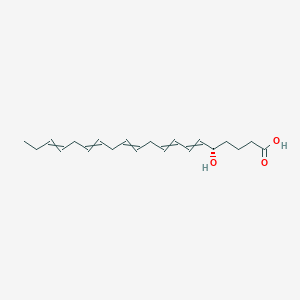

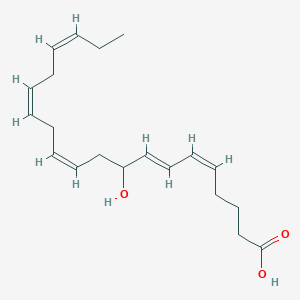
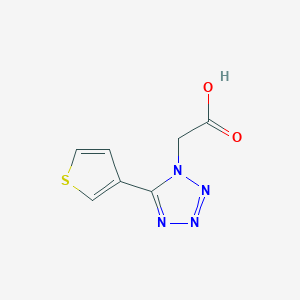
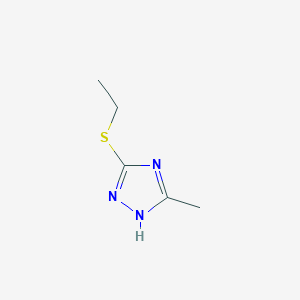
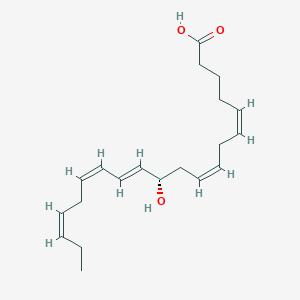


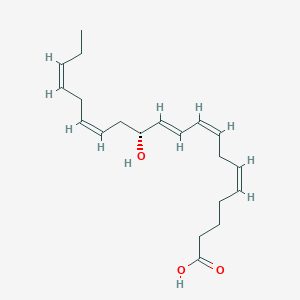
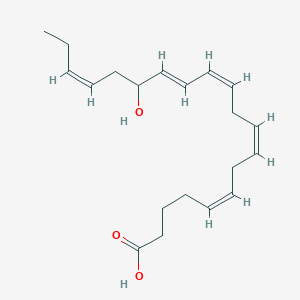
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
